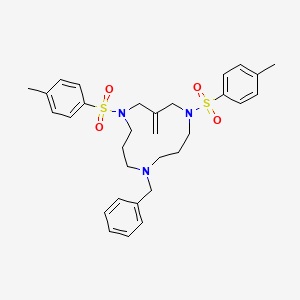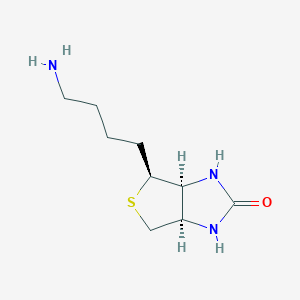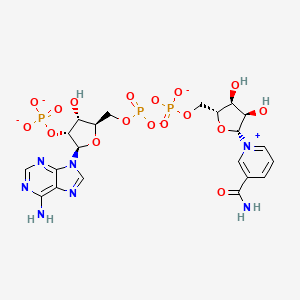
coenzyme II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coenzyme II, also known as nicotinamide adenine dinucleotide phosphate, is an essential coenzyme in various biochemical reactions. It plays a crucial role in redox reactions, acting as an electron carrier in metabolic pathways such as photosynthesis and the pentose phosphate pathway. This compound is vital for cellular processes, including lipid and nucleic acid synthesis, and is indispensable for maintaining cellular redox balance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The enzymatic preparation of oxidized coenzyme II involves using nicotinamide nucleotide and adenosine triphosphate disodium salt as raw materials. These are subjected to a one-pot reaction with nicotinamide nucleoside kinase, inorganic pyrophosphatase, nicotinamide adenine dinucleotide kinase, and poly-pyrophosphokinase in a buffer solution with a pH of 4.0-8.5 at temperatures ranging from 10-40°C .
Industrial Production Methods
The industrial production of this compound typically employs enzymatic methods due to their efficiency and cost-effectiveness. These methods address the challenges of expensive raw materials, long reaction times, and high technical costs, making large-scale production feasible .
Analyse Chemischer Reaktionen
Types of Reactions
Coenzyme II undergoes various types of reactions, including:
Oxidation-Reduction Reactions: It acts as an electron carrier, participating in redox reactions where it alternates between oxidized and reduced forms.
Group Transfer Reactions: this compound is involved in the transfer of chemical groups such as acyl, methyl, and phosphate groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nicotinamide nucleotides, adenosine triphosphate, and various enzymes such as dehydrogenases and kinases. These reactions typically occur under physiological conditions, with specific pH and temperature requirements to maintain enzyme activity .
Major Products Formed
The major products formed from reactions involving this compound include reduced nicotinamide adenine dinucleotide phosphate and various phosphorylated intermediates essential for metabolic pathways .
Wissenschaftliche Forschungsanwendungen
Coenzyme II has numerous scientific research applications across various fields:
Chemistry: It is used in studying redox reactions and enzyme kinetics.
Biology: this compound is crucial for understanding cellular metabolism and energy production.
Medicine: It is involved in research on metabolic disorders, oxidative stress, and aging.
Industry: This compound is used in the production of pharmaceuticals and as a diagnostic tool in clinical laboratories
Wirkmechanismus
Coenzyme II functions as an electron carrier in redox reactions. It alternates between oxidized and reduced forms, facilitating the transfer of electrons in metabolic pathways. The molecular targets of this compound include various dehydrogenases and reductases, which catalyze the transfer of electrons from substrates to this compound, thereby reducing it. This reduced form then participates in subsequent reactions, donating electrons to other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide adenine dinucleotide: Similar to coenzyme II but lacks the phosphate group, making it less versatile in certain biochemical reactions.
Flavin adenine dinucleotide: Another electron carrier involved in redox reactions but with a different structure and mechanism of action.
Coenzyme A: Involved in acyl group transfer reactions, differing from this compound in its specific role and structure
Uniqueness
This compound’s unique feature is its additional phosphate group, which allows it to participate in a broader range of biochemical reactions compared to similar compounds. This makes it indispensable in pathways like the pentose phosphate pathway and photosynthesis, where it plays a critical role in maintaining cellular redox balance and energy production .
Eigenschaften
CAS-Nummer |
165676-60-8 |
|---|---|
Molekularformel |
C21H25N7O17P3-3 |
Molekulargewicht |
740.4 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/p-3/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |
InChI-Schlüssel |
XJLXINKUBYWONI-NNYOXOHSSA-K |
Isomerische SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N |
Physikalische Beschreibung |
Grayish-white solid; [Merck Index] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


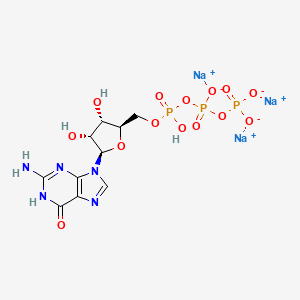
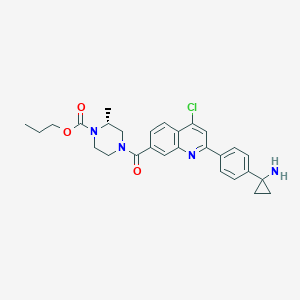
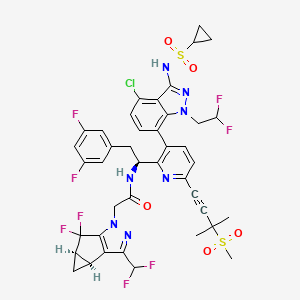
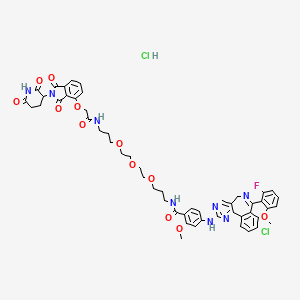
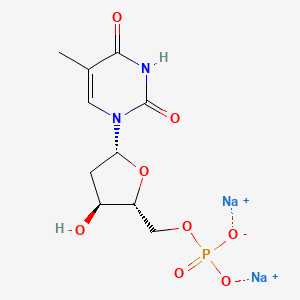
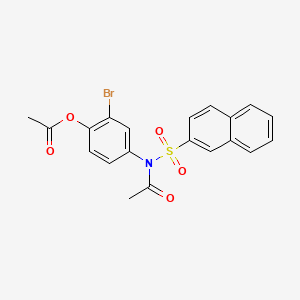
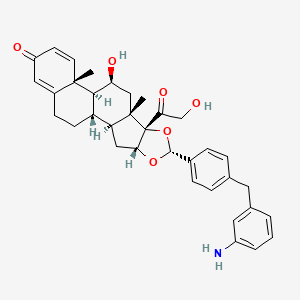
![1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate](/img/structure/B10831214.png)
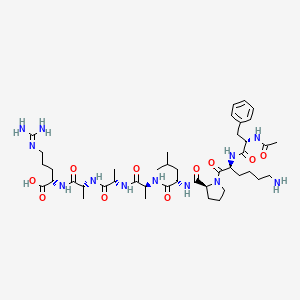
![[(4S,5R,6R,10R,12R,14R)-4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate](/img/structure/B10831229.png)
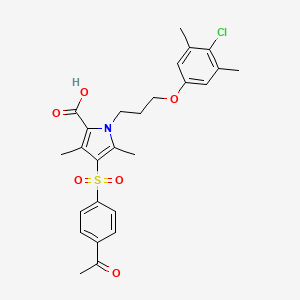
![4-[3-[4-[1-[(2-Bromophenyl)methyl]-2-phenylindol-3-yl]-7-methoxyquinazolin-6-yl]oxypropyl]morpholine](/img/structure/B10831240.png)
